2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester
Overview
Description
Pinacol boronic esters, such as “2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a significant application of organoboron compounds . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of formally nucleophilic organic groups from boron to palladium .Scientific Research Applications
Catalysis and Organic Synthesis
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Medicinal Chemistry
Our compound can be employed in medicinal chemistry. For instance:
- DYRK1A Inhibitors : It contributes to the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors .
- Enzyme and Kinase Inhibitors : Researchers have used it to prepare inhibitors for various therapeutic enzymes and kinases, including those containing the privileged scaffold pyrazole .
Drug Delivery and Neutron Capture Therapy
Boronic acids and their esters are considered for drug design and delivery. Our compound’s susceptibility to hydrolysis in water is relevant for neutron capture therapy. The kinetics of hydrolysis depend on substituents in the aromatic ring, and pH significantly influences the reaction rate, especially at physiological pH .
properties
IUPAC Name |
2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-20-12(16-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOGDFIGUXWWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147500 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester | |
CAS RN |
1283179-56-5 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283179-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.